2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide
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Overview
Description
2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide is a complex organic compound that features a cyclopropyl group, a methyl group, and a phenylpyridazinyl group attached to an azetidinyl acetamide backbone. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the azetidinyl intermediate, followed by the introduction of the phenylpyridazinyl group through a coupling reaction. The final step involves the addition of the cyclopropyl and methyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidinyl ring or the pyridazinyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities and pharmacological properties.
Azetidinyl Compounds: Other azetidinyl derivatives, like azetidin-2-ones, exhibit similar chemical reactivity and biological activity.
Uniqueness: 2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and phenylpyridazinyl groups, in particular, contribute to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22(19(24)11-14-7-8-14)16-12-23(13-16)18-10-9-17(20-21-18)15-5-3-2-4-6-15/h2-6,9-10,14,16H,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQDBKVWVKAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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